molecular formula C20H15ClN4O B2896539 1-(3-chlorophenyl)-5-cinnamyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 887457-18-3

1-(3-chlorophenyl)-5-cinnamyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2896539
CAS No.: 887457-18-3
M. Wt: 362.82
InChI Key: ROKOEMRDBYRJDL-VMPITWQZSA-N
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Description

1-(3-Chlorophenyl)-5-cinnamyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a pyrazolo[3,4-d]pyrimidinone derivative characterized by a 3-chlorophenyl substituent at position 1 and a cinnamyl (propenylbenzene) group at position 4. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases, adenosine receptors, and enzymes like aldehyde dehydrogenases (ALDH1A) .

Properties

IUPAC Name

1-(3-chlorophenyl)-5-[(E)-3-phenylprop-2-enyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O/c21-16-9-4-10-17(12-16)25-19-18(13-23-25)20(26)24(14-22-19)11-5-8-15-6-2-1-3-7-15/h1-10,12-14H,11H2/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKOEMRDBYRJDL-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Comparison with Similar Compounds

Table 1: Substituent Variations and Properties

Compound Name Position 1 Substituent Position 5 Substituent Key Properties/Activities Reference
Target Compound 3-Chlorophenyl Cinnamyl Antiproliferative (hypothesized)
15b () 3-Chlorophenyl 3-Fluorobenzylthio ALDH1A inhibition, 98% HPLC purity
15a () 2-Chlorophenyl 3-Fluorobenzylthio 83% yield, ALDH1A inhibition
Compound 35 () 3-Chlorophenyl (1H-1,2,3-triazol-4-yl)methyl 47.69% U87 glioma cell inhibition
2e, 2f, 2g () Variable Alkyl/aryl at position 6 Antimicrobial activity
  • Position 1: The 3-chlorophenyl group in the target compound contrasts with 2-chlorophenyl in 15a ().
  • Position 5 : The cinnamyl group distinguishes the target compound from sulfur-containing substituents (e.g., 3-fluorobenzylthio in 15b ) or triazolylmethyl groups in Compound 35 . Cinnamyl’s extended conjugated system may enhance membrane permeability but reduce solubility compared to smaller substituents .

Anticancer Potential:

  • Compound 35 (), with a 3-chlorophenyl-triazolylmethyl group, arrests glioma cells in the S-phase and upregulates p53, suggesting apoptosis induction. The target compound’s cinnamyl group may similarly enhance antiproliferative effects via DNA intercalation or kinase inhibition .
  • ALDH1A Inhibition: Fluorobenzylthio derivatives (e.g., 15b) show subfamily selectivity, attributed to sulfur’s electron-withdrawing effects.

Antimicrobial Activity:

  • Derivatives with alkyl/aryl groups at position 6 (e.g., 2e–2g ) exhibit broad-spectrum activity. The target compound’s substitutions at positions 1 and 5 may redirect activity toward eukaryotic targets (e.g., cancer cells) rather than microbes .

Physicochemical Properties

  • Stability : High HPLC purity (>98% for 15b–15e ) indicates robustness under synthesis conditions. The target compound’s stability may vary due to the cinnamyl group’s susceptibility to oxidation .

Q & A

Q. What are the standard synthetic routes for 1-(3-chlorophenyl)-5-cinnamyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, and how can reaction conditions be optimized for higher yields?

Answer: The synthesis typically involves multi-step reactions starting from pyrazole and pyrimidine precursors. Key steps include:

  • Cyclization : Formation of the pyrazolo[3,4-d]pyrimidine core via intramolecular cyclization of intermediates like N-(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide under basic conditions (e.g., piperidine in ethanol) .
  • Substituent Introduction : Alkylation or coupling reactions to introduce the 3-chlorophenyl and cinnamyl groups. Copper triflate (Cu(OTf)₂) has been used to enhance yields (up to 70–92%) in similar derivatives .

Q. Optimization Strategies :

ParameterImpact on Yield/PurityExample from Evidence
Catalyst SelectionCopper triflate improves reaction efficiency vs. traditional methods 21.6–22.5% yield increase with Cu(OTf)₂
Solvent ChoicePolar aprotic solvents (e.g., DMF) enhance solubility of intermediatesEthanol used for cyclization
Temperature Control40–80°C optimal for avoiding side reactions40°C for thiourea formation

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirms substituent positions via chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm for chlorophenyl groups) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex heterocycles .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₂₂H₁₈ClN₄O: calc. 389.11, observed 389.10) .
  • HPLC : Purity assessment (e.g., >95% purity for derivatives using C18 columns) .

Advanced Research Questions

Q. How do structural modifications, particularly in the cinnamyl and chlorophenyl substituents, influence the compound's biological activity?

Answer:

  • Cinnamyl Group :

    • Enhances lipophilicity, improving membrane permeability. Substitution with electron-withdrawing groups (e.g., nitro) increases antifungal activity (e.g., 83–100% inhibition of Sclerotinia sclerotiorum at 10–50 mg/L) .
  • Chlorophenyl Position :

    • 3-Chlorophenyl derivatives show higher anticancer activity (47.69% inhibition of U87 glioma cells) vs. 4-chlorophenyl analogs .
  • Key SAR Findings :

    ModificationBiological ImpactReference
    Cinnamyl → MethylReduced antifungal activity
    3-Chloro → 4-NitroIncreased enzyme inhibition (e.g., ALDH1A)

Q. What strategies can resolve contradictions in biological activity data across different studies involving this compound?

Answer:

  • Assay Standardization :
    • Use consistent cell lines (e.g., HCT-116 for anticancer studies ) and control compounds.
  • Structural Confirmation : Ensure purity (>95% via HPLC) to exclude impurities as confounding factors .
  • Meta-Analysis : Compare substituent effects across studies (e.g., 3-chlorophenyl vs. 4-methoxyphenyl in acetamide derivatives ).

Q. What in silico methods are recommended to predict binding modes and optimize interactions with target enzymes?

Answer:

  • Molecular Docking :
    • Use AutoDock Vina to model interactions with ALDH1A (binding affinity < -8.0 kcal/mol for pyrazolo[3,4-d]pyrimidines) .
  • MD Simulations :
    • GROMACS for stability analysis (e.g., RMSD < 2.0 Å over 100 ns simulations) .
  • QSAR Models :
    • Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. How can green chemistry principles be applied to improve the sustainability of synthesizing this compound?

Answer:

  • Catalyst Design :
    • Preyssler nanoparticles (Cs₂.₅H₁.₅[NaP₅W₃₀O₁₁₀]) enable recyclable synthesis (100% selectivity, 5 cycles without yield loss) .
  • Solvent-Free Reactions : Microwave-assisted synthesis reduces energy use .
  • Waste Reduction :
    • Use ethyl acetate/water biphasic systems for easier separation .

Data Contradictions and Validation

  • Antifungal Activity : Derivatives with methyl groups (e.g., 5a: 74% yield) show lower activity vs. nitro-substituted analogs (5c: 83% inhibition) . Validate via dose-response assays (IC₅₀ values).
  • Synthetic Yields : Copper triflate improves yields but may require toxic solvents. Balance efficiency with safety .

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